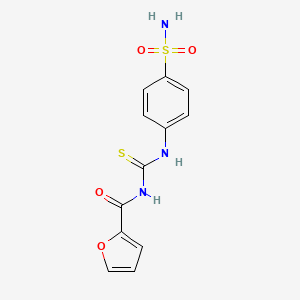![molecular formula C17H27N3O4 B10882646 N-(2,4-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide](/img/structure/B10882646.png)
N-(2,4-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a common structural motif in medicinal chemistry, linked to a dimethoxyphenyl group and a hydroxyethyl side chain. Its unique structure allows it to interact with biological systems in specific ways, making it a subject of interest in research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide typically involves multiple steps:
Formation of the Piperazine Ring: This can be achieved through various methods, such as the cyclization of diethanolamine with ethylenediamine under acidic conditions.
Attachment of the Dimethoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where the piperazine ring reacts with a dimethoxybenzene derivative.
Introduction of the Hydroxyethyl Side Chain: This can be done through an alkylation reaction using ethylene oxide or a similar reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for scale-up. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to reduce reaction times and energy consumption.
化学反応の分析
Types of Reactions
N-(2,4-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl side chain can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the amide can be reduced to an amine.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of N-(2,4-dimethoxyphenyl)-3-[4-(2-carboxyethyl)piperazin-1-yl]propanamide.
Reduction: Formation of N-(2,4-dimethoxyphenyl)-3-[4-(2-aminoethyl)piperazin-1-yl]propanamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide involves its interaction with specific molecular targets. The piperazine ring can bind to receptors or enzymes, modulating their activity. The dimethoxyphenyl group may enhance the compound’s binding affinity through hydrophobic interactions, while the hydroxyethyl side chain can form hydrogen bonds with target molecules. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
類似化合物との比較
N-(2,4-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide can be compared with other similar compounds, such as:
N-(2,4-dimethoxyphenyl)-2-(piperazin-1-yl)propanamide: Lacks the hydroxyethyl side chain, which may affect its binding properties and biological activity.
N-(2,4-dimethoxyphenyl)-2-[4-(2-ethoxyphenyl)piperazin-1-yl]acetamide: Contains an ethoxyphenyl group instead of a hydroxyethyl side chain, leading to different chemical and biological properties.
特性
分子式 |
C17H27N3O4 |
|---|---|
分子量 |
337.4 g/mol |
IUPAC名 |
N-(2,4-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propanamide |
InChI |
InChI=1S/C17H27N3O4/c1-23-14-3-4-15(16(13-14)24-2)18-17(22)5-6-19-7-9-20(10-8-19)11-12-21/h3-4,13,21H,5-12H2,1-2H3,(H,18,22) |
InChIキー |
VLXXBRUKGMTJQT-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1)NC(=O)CCN2CCN(CC2)CCO)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4Z)-2,5-bis(4-methoxyphenyl)-4-{1-[(pyridin-3-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10882563.png)
![2-(Biphenyl-4-yloxy)-1-[4-(3-fluorobenzyl)piperazin-1-yl]ethanone](/img/structure/B10882566.png)
![(4Z)-2-(4-fluorophenyl)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10882577.png)
![N-(4-chlorophenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B10882595.png)
![2-{[(E)-(3-hydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B10882598.png)
![5,5,5-Trifluoro-2-methyl-3-[2-[3,3,3-trifluoro-1-(1-hydroxy-1-methylethyl)propenylthio]ethylthio]pent-3-en-2-ol](/img/structure/B10882599.png)
![1-[1-(Naphthalen-1-ylmethyl)piperidin-4-yl]-4-phenylpiperazine](/img/structure/B10882601.png)
methanone](/img/structure/B10882603.png)

![2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(5-methyl-4-phenyl-1,3-thiazol-2-YL)acetamide](/img/structure/B10882616.png)
![N-(2-Chlorophenyl)-3-[(cyclopropylmethyl)(propyl)amino]propanamide](/img/structure/B10882630.png)
![(4-Benzylpiperidin-1-yl)[1-(5-bromo-2-hydroxybenzyl)piperidin-3-yl]methanone](/img/structure/B10882631.png)
![10-[(4-Methoxyphenyl)methylidene]-9,10-dihydroanthracen-9-one](/img/structure/B10882643.png)
![Biphenyl-4-yl[4-(3-phenylpropyl)piperazin-1-yl]methanone](/img/structure/B10882654.png)
